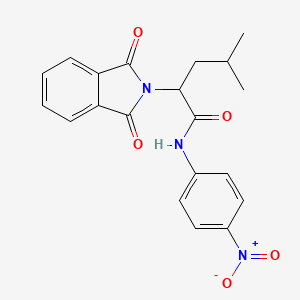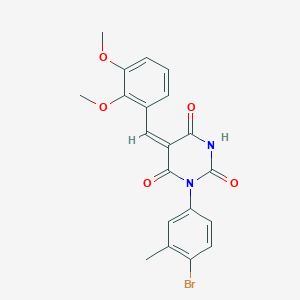![molecular formula C15H17ClN2O5 B5067422 1-[3-(2-chloro-6-methylphenoxy)propyl]-1H-imidazole oxalate](/img/structure/B5067422.png)
1-[3-(2-chloro-6-methylphenoxy)propyl]-1H-imidazole oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-chloro-6-methylphenoxy)propyl]-1H-imidazole oxalate, commonly known as Clotrimazole, is an antifungal medication that is used to treat various fungal infections. Clotrimazole belongs to the class of imidazole antifungal agents, which work by inhibiting the growth and replication of fungi.
Mécanisme D'action
Clotrimazole works by inhibiting the synthesis of ergosterol, which is an essential component of the fungal cell membrane. Ergosterol is required for the proper functioning of the cell membrane, and its inhibition leads to the disruption of the fungal cell membrane, ultimately leading to the death of the fungus. Clotrimazole acts specifically on the fungal cell membrane and does not affect human cells, making it a safe and effective antifungal agent.
Biochemical and Physiological Effects:
Clotrimazole has been shown to have minimal toxicity and is well-tolerated by humans. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 2 hours of administration. Clotrimazole is metabolized in the liver and excreted in the urine and feces. It has been shown to have a half-life of approximately 2 hours in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Clotrimazole is its broad-spectrum antifungal activity, which makes it useful for a wide range of scientific research applications. Additionally, Clotrimazole is readily available and relatively inexpensive, making it a cost-effective option for scientific research. However, one limitation of Clotrimazole is that it may not be effective against all fungal species, and some fungi may develop resistance to the drug over time.
Orientations Futures
There are several future directions for research involving Clotrimazole. One area of focus could be the development of new formulations of the drug, such as topical creams or inhalable aerosols, to improve its efficacy and delivery. Additionally, researchers could investigate the potential use of Clotrimazole in combination with other antifungal agents to enhance its effectiveness. Finally, there is a need for further research into the mechanisms of fungal growth and replication, as well as the development of new antifungal drugs to combat emerging fungal infections.
Méthodes De Synthèse
The synthesis of Clotrimazole involves the reaction of 1-(2-chloro-6-methylphenyl)-2-(1-imidazolyl)ethanol with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with oxalic acid to form Clotrimazole oxalate. The synthesis of Clotrimazole is a well-established process and has been extensively studied in the literature.
Applications De Recherche Scientifique
Clotrimazole has been used in various scientific research studies due to its antifungal properties. It has been shown to be effective against a wide range of fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Clotrimazole has been used in studies to investigate the mechanisms of fungal growth and replication, as well as to identify potential targets for antifungal drugs. Additionally, Clotrimazole has been used in studies investigating the role of fungi in various diseases, such as asthma and cystic fibrosis.
Propriétés
IUPAC Name |
1-[3-(2-chloro-6-methylphenoxy)propyl]imidazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O.C2H2O4/c1-11-4-2-5-12(14)13(11)17-9-3-7-16-8-6-15-10-16;3-1(4)2(5)6/h2,4-6,8,10H,3,7,9H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPYXFVAIQPLCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCCCN2C=CN=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199428 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5067345.png)


![1-[4-(2-tert-butyl-4-methylphenoxy)butyl]pyrrolidine hydrochloride](/img/structure/B5067359.png)
![3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B5067364.png)

![2-[(4-bromobenzyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5067371.png)
![1-acetyl-N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-4-piperidinecarboxamide](/img/structure/B5067396.png)
![N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methoxybenzamide](/img/structure/B5067401.png)
![4,4,4-trifluoro-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbutanamide](/img/structure/B5067403.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B5067411.png)
![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B5067424.png)

![N-{1-[1-(2-oxo-2-phenylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5067435.png)